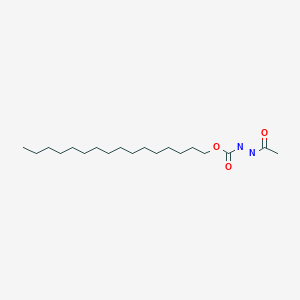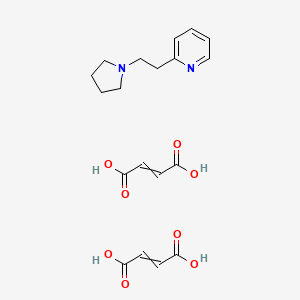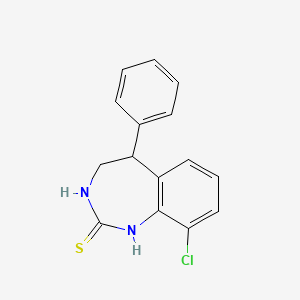![molecular formula C8H9ClN2O7S2 B14380850 2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid CAS No. 90173-83-4](/img/structure/B14380850.png)
2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid is a complex organic compound characterized by the presence of a benzene ring substituted with chloro, nitro, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid typically involves multiple steps, including electrophilic aromatic substitution reactions. The process begins with the nitration of chlorobenzene to introduce the nitro group, followed by sulfonation to add the sulfonyl group. The final step involves the reaction of the sulfonyl chloride intermediate with ethane-1-sulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce various substituted benzene derivatives .
Scientific Research Applications
2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid involves its interaction with specific molecular targets. The compound’s sulfonyl and nitro groups are highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential therapeutic effects and its use as a biochemical probe .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzenesulfonic acid
- 2-Aminoethanesulfonic acid
- 4-Chloro-3-nitrobenzenesulfonamide
Uniqueness
The presence of both sulfonyl and nitro groups makes it particularly versatile in various chemical reactions and applications .
Properties
CAS No. |
90173-83-4 |
|---|---|
Molecular Formula |
C8H9ClN2O7S2 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-[(4-chloro-3-nitrophenyl)sulfonylamino]ethanesulfonic acid |
InChI |
InChI=1S/C8H9ClN2O7S2/c9-7-2-1-6(5-8(7)11(12)13)20(17,18)10-3-4-19(14,15)16/h1-2,5,10H,3-4H2,(H,14,15,16) |
InChI Key |
CZMCASANCBTXQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCS(=O)(=O)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


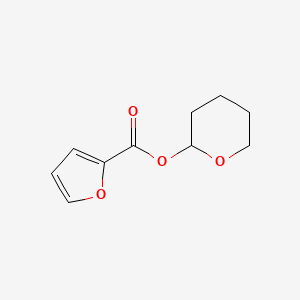
![N-([1,1'-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14380769.png)
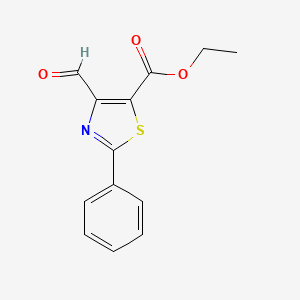

![2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14380789.png)
![3-(4-Nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole](/img/structure/B14380791.png)

![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14380798.png)
![1-Ethyl-1,5,6,7-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14380820.png)
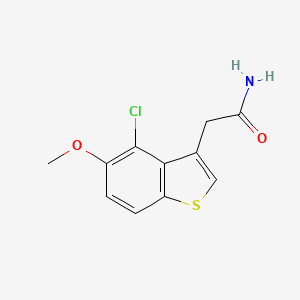
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B14380823.png)
